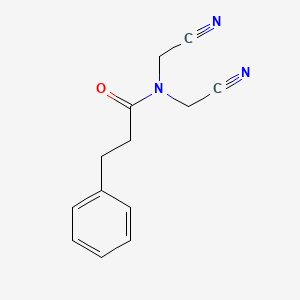

![molecular formula C16H10ClN3 B5509690 1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)

1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of triazoloquinoline derivatives typically involves multi-step reactions that start from quinoline or its analogs. Key steps may include the formation of quinoxaline derivatives followed by cyclization reactions that introduce the triazolo ring. For example, reactions of chloroquinolines with triazole-thiols can lead to the formation of triazoloquinoline derivatives through regioselective cyclization processes (Kóródi et al., 1995).

Molecular Structure Analysis

The molecular structure of triazoloquinoline derivatives is characterized by the presence of a triazolo ring fused to a quinoline moiety. Crystallographic studies can reveal significant details about the compound's geometry, including bond lengths, angles, and the planarity of the fused ring system. For instance, the crystal structures of related compounds demonstrate the influence of substituents on the overall molecular conformation and highlight the role of intramolecular and intermolecular interactions in stabilizing the crystal structure (Nogueira et al., 2017).

Chemical Reactions and Properties

Triazoloquinoline derivatives can participate in various chemical reactions, reflecting their reactive functional groups. For example, they may undergo alkylation, acylation, and nucleophilic substitution reactions, which can alter the compound's properties and lead to the formation of new derivatives with potential application in synthesis and drug design (Carta et al., 2008).

Physical Properties Analysis

The physical properties of triazoloquinoline derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the triazolo and quinoline rings. These properties are critical for determining the compound's suitability for specific applications, including its potential use in material science and as intermediates in organic synthesis.

Chemical Properties Analysis

The chemical properties of 1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline, such as reactivity, acidity, and basicity, are dictated by the electronic structure of the fused ring system and the presence of functional groups. The compound's ability to form hydrogen bonds and participate in π-π stacking interactions can significantly affect its chemical behavior and interactions with other molecules (Kholodnyak et al., 2016).

For more information on the synthesis, structure, and properties of triazoloquinoline derivatives and related compounds, please refer to the following references:

- (Kóródi et al., 1995)

- (Nogueira et al., 2017)

- (Carta et al., 2008)

- (Kholodnyak et al., 2016)

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the farnesyl transferase inhibitor 14C-labeled (R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone ([14C]R115777) utilized accelerator mass spectrometry (AMS) to investigate its pharmacokinetics and metabolism in human subjects. The research found significant drug-related 14C present in plasma, urine, and feces, with a mean total recovery of 79.8% in feces and 13.7% in urine, highlighting the drug's elimination pathways and metabolism in humans (Garner et al., 2002).

Neurotoxicity and Convulsant Properties

Quinolinic acid, a neurotoxin, has been the subject of research for its potential involvement in human seizure disorders. A study quantified quinolinic acid in cerebrospinal fluid (CSF) and in spiking and nonspiking regions of surgically resected human temporal neocortex, aiming to understand its role in seizure etiology. The study found no significant differences in quinolinic acid concentrations between focus and nonfocus regions, suggesting a complex relationship with seizure disorders (Heyes et al., 1990).

Potential Therapeutic Uses

The treatment of human malaria has also been explored with compounds related to 1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline. Mefloquine hydrochloride, a 4-quinolinemethanol, demonstrated marked activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting its potential as a more effective treatment option for drug-resistant malaria (Trenholme et al., 1975).

Environmental and Health Impact Studies

Research on the environmental organochlorines DDT and PCBs, related in structure to 1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline, has investigated their potential impact on breast cancer risk. A study measuring plasma levels of these compounds in the Nurses' Health Study cohort found no support for the hypothesis that exposure to DDT and PCBs increases the risk of breast cancer, contributing to the discussion on the environmental determinants of cancer (Laden et al., 2001).

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3/c17-13-8-5-12(6-9-13)16-19-18-15-10-7-11-3-1-2-4-14(11)20(15)16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLRTCHEGBVPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5509619.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)

![2-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5509632.png)

![5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)

![N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)

![8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)

![N-{2-bromo-4-[N-(4,5-dihydro-1H-imidazol-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5509663.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)